molecular formula C6H10F2O5 B146930 1-Fluoroglucopyranosyl fluoride CAS No. 138079-73-9

1-Fluoroglucopyranosyl fluoride

Cat. No.: B146930
CAS No.: 138079-73-9
M. Wt: 200.14 g/mol
InChI Key: ABHUQGCQAICAGN-SQOUGZDYSA-N
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Description

Its tetra-O-acetyl derivative was synthesized to study enzymatic interactions with glucosidases . The substitution of fluorine at the anomeric position introduces significant electronic effects, destabilizing transition states during glycosidase-mediated hydrolysis. This destabilization arises from fluorine’s strong inductive electron-withdrawing effect, which reduces the stability of the glucosyl cation intermediate. Despite minimal steric differences between hydrogen and fluorine (C-F bond: 0.135 nm vs. C-H: 0.11 nm), the electronic effects dominate, slowing both enzymatic formation and hydrolysis of glycosidic bonds .

Properties

CAS No.

138079-73-9

Molecular Formula

C6H10F2O5

Molecular Weight

200.14 g/mol

IUPAC Name

(3R,4S,5S,6R)-2,2-difluoro-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C6H10F2O5/c7-6(8)5(12)4(11)3(10)2(1-9)13-6/h2-5,9-12H,1H2/t2-,3-,4+,5-/m1/s1

InChI Key

ABHUQGCQAICAGN-SQOUGZDYSA-N

SMILES

C(C1C(C(C(C(O1)(F)F)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)(F)F)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)(F)F)O)O)O)O

Other CAS No.

138079-73-9

Synonyms

1-fluoroglucopyranosyl fluoride

Origin of Product

United States

Comparison with Similar Compounds

α- and β-Glucopyranosyl Monofluorides

Key Differences :

  • Fluorine Substitution: Monofluorides have a single fluorine atom at the anomeric position, whereas 1-fluoroglucopyranosyl fluoride is a difluoride.
  • Enzyme Interactions: The difluoride acts as a substrate for both α- and β-glucosidases, while monofluorides are specific to their respective enzymes. Hydrolysis rates for the difluoride are significantly slower than monofluorides due to cumulative inductive destabilization of transition states. For example, spontaneous non-enzymatic fluoride ion loss from the difluoride is slower compared to monofluorides under identical conditions .

3-Deoxy-3-Fluorosucrose

Key Differences :

  • Fluorine Position: Fluorine substitutes the 3-hydroxy group in the glucose moiety of sucrose, unlike the anomeric substitution in this compound.
  • Biological Activity: 3-Fluorination disrupts hydrogen bonding in enzyme active sites, altering substrate recognition by sucrase. In contrast, anomeric fluorination in this compound primarily affects transition-state stability rather than substrate binding .

Trehalose (Natural Substrate for Trehalase)

Key Differences :

  • Structure: Trehalose is a non-fluorinated disaccharide (α,α-1,1-glucoside), while this compound is a fluorinated monosaccharide derivative.
  • Enzyme Kinetics: Trehalase hydrolyzes trehalose rapidly, whereas this compound exhibits slower hydrolysis due to fluorine-induced electronic destabilization. This highlights fluorine’s role in modulating enzymatic efficiency .

Data Table: Comparative Analysis

Compound Fluorine Position(s) Enzyme Targets Hydrolysis Rate (Relative) Key Mechanism of Fluorine Impact
This compound 1 (anomeric, difluoride) α-/β-glucosidases Slowest Inductive destabilization of transition states
α-Glucopyranosyl fluoride 1 (anomeric, monofluoride) α-glucosidases Moderate Single inductive destabilization
3-Deoxy-3-fluorosucrose 3 (glucose moiety) Sucrase Moderate Steric and H-bond disruption
Trehalose None Trehalase Fastest Natural substrate with no destabilization

Preparation Methods

Bromination and Halide Exchange

A critical intermediate in this route is the glucosyl bromide. Tri-O-acetyl-d-glucal undergoes bromination at the anomeric position using hydrogen bromide (HBr) in acetic acid, yielding α-glucopyranosyl bromide. Subsequent radical bromination at C-5 introduces a secondary bromide, which is then subjected to silver fluoride (AgF)-mediated halide exchange. This step displaces the bromine atoms with fluorine, achieving a 1,2-difluorinated intermediate. For example, treatment of 2-deoxy-2-fluoroglucosyl bromide (46 ) with AgF in acetonitrile produces 2-deoxy-1,2-difluoro-d-glucopyranosyl fluoride (107 ) in 10% yield.

Key Reaction Conditions

  • Temperature : 0–25°C

  • Solvent : Acetonitrile or dichloromethane

  • Catalyst : Silver fluoride (AgF)

  • Yield : 10–20%

DAST-Mediated Fluorination

Diethylaminosulfur trifluoride (DAST) is widely employed for deoxyfluorination of hydroxyl groups. In the synthesis of this compound, DAST facilitates the conversion of anomeric hydroxyl intermediates into fluorides. For instance, the β-anomeric glucosyl fluoride is obtained by treating α-glucopyranosyl bromide (130 ) with DAST, followed by deprotection. This method offers moderate yields (30–50%) but requires careful control of reaction time to avoid over-fluorination.

Photocatalytic Fluorination Using Sulfur Hexafluoride

A recent advancement in fluorination methodology involves photocatalytic generation of glycosyl fluorides. This method utilizes sulfur(VI) hexafluoride (SF₆) as a safe and cost-effective fluorinating agent, paired with 4,4′-dimethoxybenzophenone as an organic photocatalyst. Under UV light (365 nm), SF₆ undergoes homolytic cleavage to generate fluorine radicals, which react with glucal derivatives to form this compound.

Advantages of Photocatalytic Fluorination

  • Safety : SF₆ is non-corrosive and easier to handle than gaseous fluorine.

  • Selectivity : The reaction exhibits high anomeric selectivity, favoring the α-configuration.

  • Yield : Reported yields range from 45–60%, outperforming traditional methods.

Optimization Parameters

ParameterOptimal Value
Light Source365 nm UV LED
Catalyst Loading5 mol%
Reaction Time12–24 hours
SolventAcetonitrile/water

Fluorocarbonate Cleavage Strategy

A patented approach involves the fluorination of cyclic carbonates followed by nucleophilic cleavage to yield fluorinated glucopyranosyl derivatives. Diisopropyl carbonate, for example, is fluorinated with diluted fluorine gas (20% in nitrogen) in a temperature-controlled Monel reactor. The resulting perfluorinated carbonate intermediate is treated with a fluoride nucleophile (e.g., KF), leading to cleavage of the carbonate backbone and formation of this compound.

Process Highlights

  • Fluorination Conditions : 0–50°C, 1.0–1.3 moles F₂ per replaceable hydrogen.

  • Byproduct Management : Hydrogen fluoride (HF) is continuously purged using nitrogen.

  • Yield : 15–25% after fractional distillation.

Epoxide Opening with Fluoride

Regioselective epoxide opening represents another route to this compound. Starting from levoglucosan, a 3,4-epoxide intermediate (132 ) is synthesized via tosylation and base-mediated cyclization. Treatment with tetrabutylammonium fluoride (TBAF) induces ring-opening at C-4, introducing a fluorine atom. Subsequent acetylation and deprotection yield the target compound.

Critical Factors

  • Regioselectivity : Governed by the Fürst-Plattner effect, favoring axial attack.

  • Yield : 35–40% after chromatographic purification.

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and limitations of each method:

MethodYield (%)ScalabilityKey Challenges
Direct Fluorination10–20ModerateLow yields, byproduct formation
Photocatalytic Fluorination45–60HighRequires UV equipment
Fluorocarbonate Cleavage15–25LowComplex purification
Epoxide Opening35–40ModerateMulti-step synthesis

Mechanistic Insights and Stereochemical Control

The stereochemical outcome of this compound synthesis is heavily influenced by the reaction mechanism. In DAST-mediated fluorination, neighboring-group participation by acetyloxy groups at C-2 can lead to retention of configuration, whereas radical pathways (e.g., photocatalytic fluorination) favor inversion. For example, the reaction of CF₃OF with glucal derivatives produces α-anomers as major products due to steric hindrance at the β-face .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-fluoroglucopyranosyl fluoride, and how do reaction conditions influence fluorination regioselectivity?

  • Methodological Answer : Synthesis typically involves fluorination of glucopyranosyl precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions. Regioselectivity is controlled by protecting group strategies (e.g., benzyl or acetyl groups) and solvent polarity. For example, DAST in THF at −78°C favors axial fluorination, while polar aprotic solvents like DMF may alter stereochemical outcomes. Characterization via 19F^{19}\text{F} NMR and X-ray crystallography is critical to confirm regiochemistry and anomeric configuration .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR are essential for identifying fluorination sites and anomeric configuration. Coupling constants (JH,FJ_{H,F}) in 19F^{19}\text{F} NMR distinguish axial vs. equatorial fluorine .
  • X-ray crystallography : Resolves absolute configuration and crystal packing effects. Requires high-purity crystals grown via slow evaporation in solvents like acetonitrile/water .
  • Mass spectrometry (HRMS) : Confirms molecular weight and detects impurities (e.g., using ESI-TOF).

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer : Conduct pH-dependent stability studies in buffered solutions (pH 2–8) at 37°C. Monitor degradation via HPLC or 19F^{19}\text{F} NMR over 24–72 hours. Compare half-life (t1/2t_{1/2}) to non-fluorinated analogs to quantify fluorine’s stabilizing effect. Include controls with protease-free conditions to isolate chemical hydrolysis .

Q. What role does this compound play in glycosylation reactions compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electron-withdrawing effect increases the leaving group ability, enhancing glycosyl donor reactivity. Evaluate using Koenigs-Knorr reactions with AgOTf as a promoter. Compare yields and stereoselectivity (α/β ratios) via 1H^{1}\text{H} NMR. Use molecular modeling (e.g., DFT) to correlate electronic effects with transition-state energetics .

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